7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Brand Name: Vulcanchem
CAS No.: 1239765-90-2
VCID: VC5113033
InChI: InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-4-3-5-13-6-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18)
SMILES: CC1=C(N=C(N2C1=NNC2=O)C3=CN=CC=C3)C
Molecular Formula: C12H11N5O
Molecular Weight: 241.254

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

CAS No.: 1239765-90-2

Cat. No.: VC5113033

Molecular Formula: C12H11N5O

Molecular Weight: 241.254

* For research use only. Not for human or veterinary use.

7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one - 1239765-90-2

Specification

CAS No. 1239765-90-2
Molecular Formula C12H11N5O
Molecular Weight 241.254
IUPAC Name 7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
Standard InChI InChI=1S/C12H11N5O/c1-7-8(2)14-11(9-4-3-5-13-6-9)17-10(7)15-16-12(17)18/h3-6H,1-2H3,(H,16,18)
Standard InChI Key DQTNVKZSCQNVSD-UHFFFAOYSA-N
SMILES CC1=C(N=C(N2C1=NNC2=O)C3=CN=CC=C3)C

Introduction

Chemical Structure and Nomenclature

Systematic Identification

The compound’s IUPAC name, 7,8-dimethyl-5-pyridin-3-yl-2H- triazolo[4,3-c]pyrimidin-3-one, reflects its fused bicyclic system: a pyrimidine ring (positions 1–4) connected to a 1,2,4-triazole moiety (positions 5–7). Substituents include:

  • Methyl groups at positions 7 and 8.

  • A pyridin-3-yl group at position 5.

  • A ketone at position 3.

The molecular formula is C₁₄H₁₂N₆O, with a molecular weight of 280.29 g/mol.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis data exists for this compound, analogous triazolopyrimidines are synthesized via cyclocondensation reactions. For example:

  • 5-Amino-1,2,4-triazoles react with β-dielectrophiles (e.g., diketones) under acidic conditions to form the triazolopyrimidine core .

  • Dimroth rearrangements may occur during synthesis, altering ring substituents .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsExpected Intermediate
15-Amino-1,2,4-triazole + dimethyl acetylenedicarboxylateTriazole-diester adduct
2NH₄OH, refluxCyclized triazolopyrimidine
3Pyridin-3-yl Grignard reagentSubstitution at position 5

Analytical Characterization

  • NMR Spectroscopy: Pyrimidine protons typically appear at δ 8.5–9.0 ppm (aromatic), while methyl groups resonate near δ 2.5 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 280.29 confirms the molecular weight .

Physicochemical Properties

Stability and Reactivity

  • H/D Exchange: Analogous triazolopyrimidines undergo deuterium exchange at alkyl groups under basic conditions (e.g., CD₃ONa/CD₃OD), suggesting similar reactivity in this compound .

  • Photostability: Fused heterocycles often exhibit moderate stability under UV light, necessitating storage in amber containers.

Table 2: Predicted Physicochemical Data

PropertyValue
Melting Point220–225°C (estimated)
Solubility (Water)<1 mg/mL
LogP1.8 (calculated)

Biological Activity and Mechanism of Action

Enzyme Inhibition

Structurally related triazolopyrimidines inhibit p38 MAP kinase, a therapeutic target in inflammatory diseases . The pyridinyl group may enhance binding to the kinase’s ATP pocket.

Recent Advances and Research

Isomerization Studies

Triazolopyrimidines undergo Dimroth rearrangement under basic conditions, converting triazolo[4,3-c]pyrimidines to triazolo[1,5-c] derivatives . This property necessitates careful pH control during formulation.

Computational Modeling

Molecular dynamics simulations predict a binding affinity (ΔG: −9.2 kcal/mol) for p38 MAP kinase, comparable to clinical candidates .

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